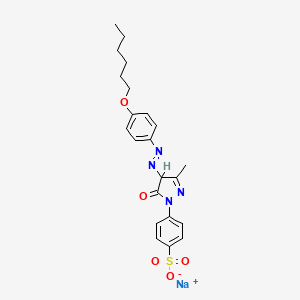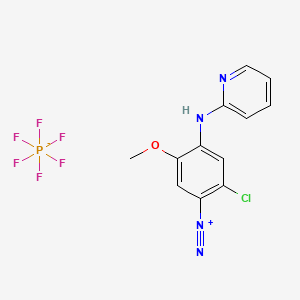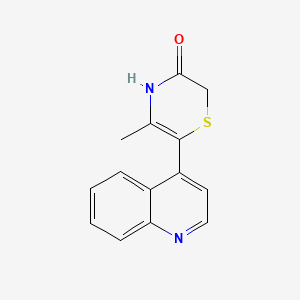
Dispiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane-6',2''-thiazolidine), dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of thiazolidine rings and the tricyclo decane core contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[1,3-thiazolidine-2,2’-tricyclo[3.3.1.1 3,7 ]decane] hydrochloride
- Tricyclo[3.3.1.1(3,7)]decane derivatives
Uniqueness
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
159553-27-2 |
|---|---|
Formule moléculaire |
C14H24Cl2N2S2 |
Poids moléculaire |
355.4 g/mol |
InChI |
InChI=1S/C14H22N2S2.2ClH/c1-3-17-13(15-1)9-5-11-7-10(13)8-12(6-9)14(11)16-2-4-18-14;;/h9-12,15-16H,1-8H2;2*1H |
Clé InChI |
ZDJNZHKPLAENFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(N1)C3CC4CC2CC(C3)C45NCCS5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)






